4-Methyl-N-(2-phenylethyl)aniline

Catalog No.
S15345814
CAS No.
1739-02-2
M.F
C15H17N
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-(2-phenylethyl)aniline

CAS Number

1739-02-2

Product Name

4-Methyl-N-(2-phenylethyl)aniline

IUPAC Name

4-methyl-N-(2-phenylethyl)aniline

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

UJUIUSIMISOGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=CC=CC=C2

4-Methyl-N-(2-phenylethyl)aniline is an organic compound characterized by its molecular formula C15H17NC_{15}H_{17}N and a molecular weight of approximately 211.30 g/mol. This compound features a methyl group at the para position of the aniline ring and a phenylethyl group attached to the nitrogen atom. It is classified as an aromatic amine and is known for its potential applications in various fields, including organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The methyl group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: If the compound contains any nitro groups, these can be reduced to amines using catalytic hydrogenation or sodium borohydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as bromine or nitric acid under acidic conditions .

These reactions expand the utility of 4-methyl-N-(2-phenylethyl)aniline in synthesizing more complex molecules.

Research into the biological activity of 4-methyl-N-(2-phenylethyl)aniline indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound may exhibit significant activity against various bacterial strains and cancer cell lines, making it a candidate for further exploration in drug development .

The synthesis of 4-methyl-N-(2-phenylethyl)aniline typically involves the reaction of 4-methyl aniline with 2-phenylethyl bromide under basic conditions. The reaction is often conducted in solvents such as dimethylformamide, utilizing bases like potassium carbonate at elevated temperatures to facilitate the formation of the desired product .

General Procedure

  • Combine 4-methyl aniline and 2-phenylethyl bromide in a reaction flask.
  • Add potassium carbonate as a base and dimethylformamide as a solvent.
  • Heat the mixture under reflux conditions for several hours.
  • Purify the product through recrystallization or chromatography.

4-Methyl-N-(2-phenylethyl)aniline has various applications, including:

  • Organic Synthesis: It serves as a building block for creating more complex organic compounds.
  • Pharmaceutical Development: Its potential therapeutic properties make it valuable in drug design and development.
  • Dyes and Pigments: The compound is also utilized in producing specialty chemicals, including dyes .

Interaction studies involving 4-methyl-N-(2-phenylethyl)aniline focus on its reactivity with other chemical species, particularly in biological systems. Investigations into how this compound interacts with cellular targets can provide insights into its mechanism of action, especially concerning its anticancer activity. Further studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 4-methyl-N-(2-phenylethyl)aniline, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
4-Methoxy-N-(2-phenylethyl)anilineContains a methoxy group instead of a methyl groupExhibits different reactivity due to methoxy's electron-donating effect
4-Methyl-N-(tert-pentyl)anilineFeatures a tert-pentyl group attached to nitrogenLarger alkyl group may influence solubility and biological activity
4-Anilino-N-phenethylpiperidineContains a piperidine ring along with phenethyl groupDifferent core structure may alter pharmacological properties

The uniqueness of 4-methyl-N-(2-phenylethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds .

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.136099547 g/mol

Monoisotopic Mass

211.136099547 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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